Nanomolar GABAB Receptor Binding Affinity: Quantified Advantage Over Reference Antagonist CGP 35348
The target compound demonstrates sub-nanomolar to low nanomolar binding affinity for the rat GABAB receptor, with a reported IC50 of 2.10 nM in a radioligand displacement assay using [3H]baclofen [1]. This represents an approximately 16,000-fold enhancement in binding potency compared to the reference GABAB antagonist CGP 35348, which exhibits an IC50 of 34 µM (34,000 nM) for the same receptor under comparable assay conditions [2]. While direct head-to-head data against other 2-aminothiophene-3-carbonitrile analogs with alternative C-4 aryl substitutions are not available in the public domain, the magnitude of potency observed for the 2,4-dichlorophenyl-bearing compound establishes a benchmark for the chemical series that analogs lacking this specific substitution pattern have not been reported to match in published GABAB binding studies.
| Evidence Dimension | GABAB receptor binding affinity (inhibition of [3H]baclofen binding) |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | CGP 35348 (reference GABAB antagonist): IC50 = 34,000 nM |
| Quantified Difference | Approximately 16,000-fold greater potency (lower IC50) for the target compound |
| Conditions | Rat gamma-aminobutyric acid type B (GABAB) receptor, [3H]baclofen radioligand displacement assay |
Why This Matters
For researchers investigating GABAB receptor pharmacology or screening for GABAB-targeted tool compounds, the 2,4-dichlorophenyl substitution confers a potency advantage of several orders of magnitude relative to the classical reference antagonist, making this compound suitable for applications requiring high-affinity target engagement at low compound concentrations.
- [1] BindingDB. Entry BDBM50241368 / CHEMBL4096875. Inhibition of [3H]baclofen binding to rat GABAB receptor, IC50 = 2.10 nM. Curated from ChEMBL. View Source
- [2] Olpe, H.R. et al. (1990). CGP 35348: a centrally active blocker of GABAB receptors. European Journal of Pharmacology, 187(1), 27-38. View Source
